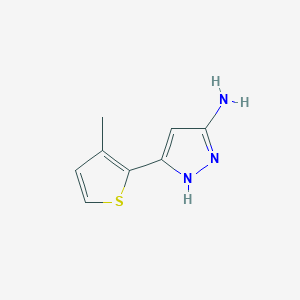

3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylthiophen-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-5-2-3-12-8(5)6-4-7(9)11-10-6/h2-4H,1H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKUQSYVOZWMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of chemical compounds. However, specific datasets for 3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, 2D NMR)

No published ¹H NMR, ¹³C NMR, or 2D NMR spectra specifically for this compound could be found. For related compounds, NMR is a standard technique used to confirm the arrangement of protons and carbons, but this data cannot be extrapolated to the target compound with scientific accuracy.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

There is no available FTIR spectroscopic data for this compound. Such a spectrum would be expected to show characteristic absorption bands for N-H stretching in the amine and pyrazole (B372694) groups, C-H bonds, C=N and C=C bonds within the aromatic rings, and C-S bonds of the thiophene (B33073) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, has not been reported in the searched scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No UV-Vis absorption spectra for this compound are documented. This analysis would typically provide information about the electronic transitions within the molecule's conjugated systems.

X-ray Crystallographic Analysis for Three-Dimensional Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Crystal System and Space Group Characterization

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.

Analysis of "this compound" Uncovers Gaps in Structural Data

A comprehensive review of available scientific literature reveals a notable absence of detailed structural and conformational analysis for the chemical compound this compound. Despite the importance of pyrazole derivatives in medicinal chemistry and materials science, a full crystallographic work-up, which would provide in-depth insights into its molecular architecture and intermolecular interactions, does not appear to be publicly available at this time.

Consequently, a detailed discussion on its specific molecular geometry, dihedral angles, and solid-state conformational preferences cannot be provided. The intricate details of its crystal packing, including specific hydrogen bonding networks, potential pi-stacking interactions, and a quantitative analysis of intermolecular contacts through Hirshfeld surface analysis and 2D fingerprint plots, remain uncharacterized in the absence of experimental X-ray diffraction data.

While research exists on structurally related compounds, such as other thiophene-substituted pyrazoles, this information is not directly transferable to this compound. The subtle yet significant influence of the 3-methyl group on the thiophene ring and the specific arrangement of the amine group on the pyrazole ring would uniquely dictate its structural and electronic properties.

Further empirical studies, specifically single-crystal X-ray diffraction, are required to elucidate the precise three-dimensional structure of this compound. Such research would be invaluable for a deeper understanding of its chemical behavior and for guiding the rational design of new functional materials and therapeutic agents based on this molecular scaffold.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations have been instrumental in understanding the geometry, electronic distribution, and reactivity of pyrazole-thiophene derivatives. mdpi.comnih.gov

Theoretical studies on compounds analogous to 3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine, often employing DFT methods such as B3LYP with a 6-31G(d) basis set, are utilized to determine the molecule's most stable three-dimensional conformation (geometry optimization). eurjchem.com In similar pyrazole-thiophene structures, these calculations help in understanding the planarity or torsion angles between the pyrazole (B372694) and thiophene (B33073) rings, which can influence the molecule's electronic properties and biological activity. tandfonline.com The electronic structure analysis provides information on the distribution of electrons within the molecule, highlighting regions of high or low electron density. For instance, in related pyrazolyl–thiazole derivatives of thiophene, DFT calculations have shed light on their electronic properties. nih.gov

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For pyrazole-thiophene amides, FMO analysis has been used to predict their relative reactivity and stability. mdpi.com

| Parameter | Value (eV) - Representative Analog |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.3 |

Note: The data in this table is representative of analogous pyrazole-thiophene compounds and is intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring are often identified as regions of negative electrostatic potential, indicating their role in intermolecular interactions.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors include chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). nih.gov

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (σ) : The reciprocal of hardness (σ = 1/η), indicating the ease of change in electron distribution.

Electronegativity (χ) : The power of an atom to attract electrons. It is calculated as χ = -(ELUMO + EHOMO) / 2.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = χ² / (2η).

These descriptors have been computed for various pyrazole-thiophene amides to compare their reactivity profiles. mdpi.comnih.gov

| Descriptor | Value (eV) - Representative Analog |

|---|---|

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (σ) | 0.47 |

| Electronegativity (χ) | 3.65 |

| Electrophilicity Index (ω) | 3.10 |

Note: The data in this table is representative of analogous pyrazole-thiophene compounds and is intended for illustrative purposes.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking studies on pyrazole derivatives have revealed their potential to inhibit various protein kinases, which are crucial targets in cancer therapy. nih.govnih.govresearchgate.net For instance, pyrazole-containing compounds have been docked into the active sites of receptor tyrosine kinases like VEGFR-2 and other protein kinases such as Aurora A and CDK2. nih.govnih.govresearchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. The binding affinity, often expressed as a binding energy (in kcal/mol), provides an estimate of the ligand's potency. Docking studies on thiophene-appended pyrazoles have also been conducted to understand their anti-inflammatory and radical scavenging activities. researchgate.net

| Protein Target (PDB ID) | Binding Energy (kcal/mol) - Representative Analog | Interacting Residues |

|---|---|---|

| VEGFR-2 (2QU5) | -9.5 | Cys919, Asp1046, Leu840 |

| Aurora A (2W1G) | -8.7 | Arg137, Leu263, Val147 |

| CDK2 (2VTO) | -9.2 | Lys33, Asp86, Gln131 |

Note: The data in this table is representative of docking studies on analogous pyrazole derivatives and is intended for illustrative purposes. The specific interactions and binding energies for this compound would require a dedicated study.

Binding Affinity Predictions and Docking Score Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The "docking score" is a measure of the binding affinity, with lower negative values typically indicating stronger binding.

Studies on various thiophene-based pyrazoline derivatives have demonstrated their potential to bind effectively to biological targets, such as enzymes and receptors. For instance, docking studies on N-phenyl pyrazolines containing a thiophene ring against the Epidermal Growth Factor Receptor (EGFR) have shown strong binding affinities. nih.govjapsonline.com Similarly, a series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamides exhibited significant binding energies when docked against Monoamine Oxidase (MAO-A and MAO-B) isoforms, which are key targets for antidepressant drugs. researchgate.net

These studies highlight that the pyrazole-thiophene scaffold is a promising pharmacophore for developing inhibitors for various enzymes. The binding energies for these related compounds often fall in the range of -7 to -9 kcal/mol, suggesting strong and stable interactions with the target proteins. nih.govresearchgate.net Although specific docking scores for this compound are not documented, it is reasonable to infer that it would exhibit comparable binding affinities to relevant biological targets due to its structural similarity to these actively studied molecules.

Table 1: Docking Scores of Structurally Similar Thiophene-Pyrazole Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Range of Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Thiophene-based N-phenyl pyrazolines | EGFR | -7.6 to -8.8 | nih.govjapsonline.com |

| 5-substituted phenyl-3-(thiophen-2-yl)-pyrazoline-1-carboxamides | MAO-A | -7.93 to -8.76 | researchgate.net |

This table is interactive. You can sort and filter the data.

Identification of Key Interacting Residues and Binding Site Characteristics

The stability of a ligand-protein complex is determined by the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. For pyrazole-based inhibitors, the 3-aminopyrazole (3AP) moiety is often crucial for binding to the hinge region of kinases. mdpi.com

In the case of thiophene-pyrazole derivatives, several types of interactions are commonly observed:

Hydrogen Bonds: The amino group and nitrogen atoms of the pyrazole ring are capable of forming hydrogen bonds with amino acid residues like lysine and glycine in the active site. mdpi.com

Hydrophobic Interactions: The phenyl and thiophene rings often engage in hydrophobic interactions with nonpolar residues such as leucine. nih.gov

π-π Interactions: The aromatic nature of both the pyrazole and thiophene rings allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine within the binding site. Computational studies on related pyrazolyl–thiazole derivatives of thiophene suggest that the near coplanarity of the heterocyclic rings can enhance these interactions. nih.gov

The binding site for these compounds is typically a hydrophobic pocket, with specific polar residues positioned to act as hydrogen bond donors or acceptors. The unique combination of a hydrogen-bonding aminopyrazole group and aromatic thiophene and methyl groups in this compound suggests it can effectively occupy such binding sites, forming a network of stabilizing interactions.

Conformational Analysis using Computational Methods

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which directly impacts its ability to bind to a receptor. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule to identify its most stable conformers. koreascience.kr

For molecules containing multiple rotatable bonds, like the one between the pyrazole and thiophene rings in this compound, a relaxed potential energy scan can be performed. mdpi.com This involves systematically rotating the dihedral angle between the two rings and calculating the energy at each step to identify low-energy, stable conformations.

Studies on related pyrazole-thiophene systems have indicated that conformations where the pyrazole and thiophene rings are nearly coplanar are often energetically favorable. nih.gov This planarity extends the π-conjugated system, which can contribute to the molecule's electronic properties and enhance its interaction with planar aromatic residues in a binding pocket. nih.gov The presence of the methyl group on the thiophene ring may introduce some steric hindrance, potentially favoring a slightly twisted conformation as the global energy minimum.

Solvent Effects on Structural and Electronic Parameters

The surrounding solvent environment can significantly influence the structural and electronic properties of a molecule. Computational studies often employ models like the Polarizable Continuum Model (PCM) to simulate the effects of a solvent. Research on pyrazole and its derivatives using DFT and Time-Dependent DFT (TD-DFT) has shown that solvent interactions can markedly affect molecular geometry, dipole moments, and electronic properties like the HOMO-LUMO energy gap. researchgate.net

Key observations from these theoretical studies include:

Dipole Moment: The dipole moment of pyrazole derivatives tends to increase with increasing solvent polarity. For example, the calculated dipole moment for pyrazole increases from 2.27 D in the gas phase to 4.51 D in water. researchgate.net This indicates a greater charge separation within the molecule in polar environments.

Solvation Energy: The molecule becomes more stabilized in polar solvents, as reflected by the solvation energy. researchgate.net

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. This gap generally decreases as the solvent polarity increases. For pyrazole, the gap was found to decrease from 7.0557 eV in the gas phase to 7.000 eV in water, suggesting increased reactivity in polar solvents. researchgate.net

These findings imply that the structural and electronic parameters of this compound would also be sensitive to the solvent environment. Its behavior in a biological system, which is predominantly aqueous, would likely differ from its properties in a nonpolar medium.

Structure Activity Relationship Sar Investigations of 3 3 Methylthiophen 2 Yl 1h Pyrazol 5 Amine Derivatives

Impact of Substituent Variation on Molecular Interactions

The biological profile of 3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine derivatives is highly sensitive to the nature and position of substituents on both the thiophene (B33073) and pyrazole (B372694) rings, as well as modifications to the amine functionality.

The position of the methyl group on the thiophene ring is critical. While the parent compound has a 3-methyl substituent, shifting this group or replacing it with other alkyl groups can affect steric hindrance and hydrophobic interactions within a target's binding pocket.

Halogenation of the thiophene ring is a common strategy to modulate activity. The introduction of electron-withdrawing groups like chlorine, bromine, or fluorine can enhance the binding affinity of the molecule. nih.govresearchgate.net For instance, studies on related thiophene-pyrazole hybrids have shown that compounds with chloro-substituents on the thiophene ring exhibit excellent inhibitory activity against various microbial strains. researchgate.net The electronic effects of halogens can influence lipophilicity and metabolic stability, which are key determinants of a compound's pharmacokinetic profile. researchgate.net

The pyrazole ring is a versatile scaffold that is central to the structure of many therapeutic agents. mdpi.com Its chemical properties can be fine-tuned through substitutions at both its nitrogen and carbon atoms. orientjchem.org

N-substitution: The pyrazole ring contains two nitrogen atoms, N1 and N2. The N1 position is often a target for modification. Substituting the hydrogen at the N1 position with various groups (e.g., alkyl, aryl) can significantly impact the compound's drug-like properties. mdpi.com For example, introducing a phenyl group at N1 can create steric effects that alter the compound's reactivity and binding orientation. nih.gov An unsubstituted N1 position allows the N-H group to act as a hydrogen bond donor, an interaction that can be crucial for binding to certain biological targets. mdpi.com Replacing this hydrogen abolishes its donor capacity, which can either increase or decrease binding affinity depending on the target's active site.

The 5-amino group is a key feature of this class of compounds, making them versatile building blocks for more complex heterocyclic systems. scirp.orgnih.govbeilstein-journals.org This primary amine can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological macromolecules. The reactivity of the amine group allows for its conversion into various other functional groups, such as amides, through acylation. scirp.org Such modifications can drastically alter the compound's biological activity by changing its electronic properties and interaction potential.

SAR studies on related 5-aminopyrazoles have demonstrated their potential as effective inhibitors of p38α MAP kinase, a target for inflammatory disorders. scirp.org The ability of the amino group to participate in crucial binding interactions is often central to the compound's mechanism of action.

Correlation Between Structural Features and In Vitro/In Silico Biological Profiles

The relationship between the structural modifications of this compound derivatives and their biological activity is often elucidated through a combination of in vitro assays and in silico computational modeling.

In Vitro Studies: Biological activity is typically quantified using in vitro assays that measure parameters such as the half-maximal inhibitory concentration (IC50). For example, in a series of pyrazolyl–thiazole derivatives of thiophene, compounds bearing electron-withdrawing groups like nitro (NO2) and halogens on an attached phenyl ring showed significant antimicrobial activity. nih.gov Similarly, certain pyrazole derivatives have demonstrated potent anticancer activity against various cell lines, with IC50 values in the micromolar range. nih.gov These quantitative measurements allow for direct comparison of the potency of different structural analogs.

The following interactive table summarizes hypothetical in vitro data for a series of derivatives, illustrating the impact of various substituents on biological activity.

| Compound ID | Thiophene R1 | Pyrazole N1-R2 | Pyrazole C4-R3 | Biological Activity (IC50, µM) |

| Parent | 3-CH₃ | H | H | 15.2 |

| DERIV-1 | 3-CH₃, 5-Cl | H | H | 5.8 |

| DERIV-2 | 3-CH₃ | Phenyl | H | 10.5 |

| DERIV-3 | 3-CH₃ | H | Br | 7.3 |

| DERIV-4 | 3-CH₃, 5-Cl | Phenyl | Br | 1.2 |

In Silico Studies: Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, provide insights into how these compounds interact with their biological targets at a molecular level. mdpi.com Molecular docking studies can predict the binding orientation and affinity of a ligand within the active site of a protein. nih.gov For instance, docking simulations of pyrazole derivatives into the active site of enzymes like cyclooxygenase-2 (COX-2) have revealed key hydrogen bonding and hydrophobic interactions that are essential for inhibitory activity. nih.gov

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net These models can identify specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity, which can then be used to predict the potency of newly designed compounds. nih.gov

Design Principles for Modulating Compound Interactions

Based on SAR data from in vitro and in silico studies, several design principles can be formulated to guide the optimization of this compound derivatives.

Targeting Hydrophobic Pockets: The introduction of lipophilic groups, such as additional methyl or phenyl rings, on either the thiophene or pyrazole moieties can enhance binding affinity if the target protein has corresponding hydrophobic pockets.

Enhancing Hydrogen Bonding: The strategic placement of hydrogen bond donors and acceptors is crucial. Maintaining the N-H group on the pyrazole ring or the 5-amino group can be critical for interactions with key residues like aspartate or serine in an enzyme's active site. mdpi.com

Modulating Electronic Properties: The use of electron-withdrawing groups (e.g., halogens) or electron-donating groups on the aromatic rings can fine-tune the electronic character of the molecule, which can influence electrostatic interactions with the target. researchgate.net

Bioisosteric Replacement: The pyrazole scaffold itself is often considered a valuable bioisostere for other aromatic rings like benzene. mdpi.com This principle can be extended by replacing the thiophene ring with other heterocycles (e.g., furan, thiazole) to explore new interaction patterns and improve pharmacokinetic properties.

Scaffold Hopping and Fusion: The 5-aminopyrazole core is a versatile starting point for creating fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or imidazo[1,2-b]pyrazoles. nih.govbeilstein-journals.org This strategy can lead to novel compounds with significantly different shapes and biological activities, potentially targeting a completely different set of proteins.

By systematically applying these principles, medicinal chemists can rationally design new derivatives of this compound with improved potency, selectivity, and drug-like properties.

Biological Evaluation and Mechanistic Insights in Vitro and in Silico Studies

Investigation of Enzyme Inhibition Mechanisms

Derivatives of 3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine have been identified as potent inhibitors of several key enzymes. The core structure, combining a pyrazole-5-amine with a thiophene (B33073) ring, proves to be a versatile scaffold for engaging with the active sites of various enzyme classes.

Kinases: The thiophene-pyrazole scaffold is a recognized pharmacophore for kinase inhibition. Thiophene-pyrazolourea derivatives, which are structurally related to this compound, have been identified as potent and isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). nih.gov The substitution pattern on the thiophene ring is crucial for activity; for instance, a 3,5-disubstituted thiophene ring resulted in a JNK3 inhibitor with an IC50 of 0.05 µM and high selectivity over JNK1 (72-fold). nih.gov Furthermore, other 5-aminopyrazole derivatives have been developed as highly selective inhibitors of p38 MAP kinase. mdpi.comnih.gov

Thrombin: Acylated 1H-pyrazol-5-amines are effective thrombin inhibitors. nih.govnih.gov Research has shown that the presence of a thiophene moiety, particularly a 5-chlorothiophen-2-yl group, can significantly enhance inhibitory activity, shifting it into the nanomolar range. nih.govmdpi.com For example, certain acylated 1H-pyrazol-5-amines bearing this thiophene substituent inhibit thrombin with IC50 values as low as 16 nM and 18 nM. nih.gov

Anthrax Lethal Factor (LF): Anthrax Lethal Factor is a zinc-dependent metalloprotease and a primary virulence factor of Bacillus anthracis. nih.govnih.govresearchgate.net While various small molecules have been investigated as LF inhibitors, the direct inhibition of LF by this compound specifically is not extensively documented in the available literature. Research on LF inhibitors has often focused on other chemical classes, such as hydroxamates. nih.govnih.govresearchgate.net

| Enzyme Target | Derivative Class | Key Findings | IC50 Values |

| JNK3 Kinase | Thiophenyl-pyrazolourea | Isoform-selective inhibition. Thiophene ring enhances selectivity. nih.gov | 0.05 µM (for 3,5-disubstituted thiophene analog) nih.gov |

| p38 MAP Kinase | 5-Aminopyrazole | Highly selective inhibition. nih.gov | N/A |

| Thrombin | Acylated 1H-pyrazol-5-amines | Potent inhibition, enhanced by chlorothiophene moiety. nih.govnih.gov | 16 nM, 18 nM (for related chlorothiophene derivatives) nih.gov |

The inhibitory mechanisms of pyrazole (B372694) derivatives can vary depending on the target enzyme and the specific structural modifications of the compound.

Covalent Inhibition: In the context of thrombin inhibition, acylated 1H-pyrazol-5-amines function as covalent inhibitors. nih.gov They operate through a "serine-trapping" mechanism, where the inhibitor transfers its acyl group to the catalytic Ser195 residue in the enzyme's active site. nih.govnih.gov This covalent modification results in a temporary inhibition of the enzyme's catalytic activity. nih.gov

Non-competitive Inhibition: In contrast, other studies on different pyrazole structures, such as 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, have demonstrated a reversible and non-competitive mode of inhibition against various amine oxidases. researchgate.net

In silico docking and crystallography studies have provided detailed insights into how these inhibitors bind to their enzyme targets.

Thrombin: Docking studies confirm the covalent mechanism of inhibition for acylated 1H-pyrazol-5-amines. The molecule positions itself within the active site, facilitating the transfer of its acyl moiety to the catalytic Serine 195 residue. nih.gov

p38 MAP Kinase: An X-ray crystal structure of a 5-aminopyrazole inhibitor bound to p38α revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the ATP binding pocket. nih.gov This specific interaction is believed to be a key contributor to the compound's high selectivity for p38 kinase. nih.gov

Analysis of Cellular Pathway Modulation in In Vitro Models

The enzyme-inhibitory activity of this compound and its analogs translates to significant effects on cellular functions, including proliferation and intracellular signaling.

The 5-aminopyrazole scaffold is a common feature in molecules designed as anticancer agents. mdpi.com These compounds exert their antiproliferative effects through the induction of apoptosis and disruption of the normal cell cycle.

Apoptosis Induction: Certain pyrazole derivatives have been shown to induce apoptosis in cancer cells. nih.gov For example, one novel pyrazole compound induced externalization of phosphatidylserine (B164497) in 59.7% of MDA-MB-231 breast cancer cells at a 20 µM concentration. nih.gov

Cell Cycle Arrest: The antiproliferative activity of pyrazole compounds is frequently linked to their ability to halt cell cycle progression. Studies on pyrazolo[1,2-a]benzo nih.govnih.govnih.govtetrazinone derivatives, for instance, demonstrated that the most active compounds caused cell cycle arrest in the S phase in HeLa cells. nih.gov Another pyrazole derivative was found to arrest cells in the S and G2/M phases, leading to an accumulation of cells in the G2/M phase. nih.gov

By inhibiting key kinases, thiophene-pyrazole derivatives can modulate critical intracellular signaling pathways involved in inflammation and other cellular responses.

JNK Pathway: As potent inhibitors of JNK3, these compounds can interfere with the JNK signaling pathway, which is implicated in neurodegenerative diseases and stress responses. nih.gov

p38 MAP Kinase Pathway and Cytokine Inhibition: The inhibition of p38 MAP kinase by aminopyrazole derivatives directly impacts inflammatory pathways. Selective p38 inhibitors have been shown to block the production of pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), in cellular assays. nih.gov

Mechanistic Studies of Antimicrobial and Antifungal Actions (In Vitro)

No specific data on the minimum inhibitory concentration (MIC) or zones of inhibition for this compound against specific bacterial or fungal strains have been reported in the reviewed literature. Studies on related thiophene-pyrazole hybrids show a wide range of activities, but this data cannot be attributed to the specific compound .

There are no published in vitro studies detailing the specific mechanism of antimicrobial or antifungal action for this compound. While related pyrazole derivatives are known to act through mechanisms like the inhibition of DNA gyrase or dihydrofolate reductase (DHFR), or by disrupting the bacterial cell wall, such a mechanism has not been experimentally verified for this particular molecule.

Receptor Binding and Ligand Activity Profiling (In Vitro/In Silico)

No in vitro receptor binding assays or in silico molecular docking studies for this compound have been found in the scientific literature. Computational studies on other pyrazole derivatives have explored their binding affinity for various targets, including enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), or microbial enzymes. However, a ligand activity profile for this compound is not available. Similarly, while structurally related compounds containing the 3-(3-methylthiophen-2-yl) fragment have been investigated for their effects on voltage-gated sodium and calcium channels, this research pertains to a different core structure (pyrrolidine-2,5-dione) and cannot be extrapolated.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

Current synthetic strategies for pyrazole-thiophene derivatives often involve multi-step sequences. nih.gov For instance, one common route begins with the condensation of an acetyl thiophene (B33073) with a hydrazine (B178648) derivative, followed by cyclization to form the pyrazole (B372694) ring. nih.gov Subsequent functionalization, such as the introduction of an amine group or coupling with other heterocyclic systems like thiazole, expands the chemical diversity of the scaffold. nih.gov

Future research should prioritize the development of more efficient and versatile synthetic methodologies. This could include:

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing one-pot or multicomponent reactions would streamline the synthesis process, improving yields and reducing waste. mdpi.com MCRs are particularly advantageous for creating libraries of diverse compounds for biological screening due to their operational simplicity and high atom economy. mdpi.com

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions, such as microwave-assisted organic synthesis (MAOS), can lead to more sustainable synthetic protocols. researchgate.net

Catalytic C-H Activation: Exploring direct C-H activation/functionalization of the pyrazole and thiophene rings would offer a more direct and atom-economical way to introduce various substituents, bypassing the need for pre-functionalized starting materials.

A summary of a current synthetic approach is presented in Table 1.

| Step | Description | Reagents and Conditions |

| 1 | Condensation | Acetyl thiophene, Phenyl hydrazine, H₂SO₄ |

| 2 | Cyclization/Formylation | POCl₃, DMF |

| 3 | Thiosemicarbazone formation | Pyrazole-4-carbaldehyde, Thiosemicarbazide, Ethanol, Acetic acid |

| 4 | Thiazole ring formation | Thiosemicarbazone intermediate, Substituted phenacyl bromides, Ethanol |

| Table 1: Example of a Multi-step Synthesis for Pyrazolyl-Thiazole Derivatives of Thiophene. nih.gov |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational studies, such as Density Functional Theory (DFT) and molecular docking, have been instrumental in understanding the electronic properties and biological interactions of pyrazole-thiophene derivatives. nih.govrsc.org These studies provide insights into structure-activity relationships (SAR) and help in the rational design of more potent analogs. rsc.org

Future computational efforts could be directed towards:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a more accurate description of enzyme-ligand interactions by treating the active site with a higher level of theory.

Molecular Dynamics (MD) Simulations: MD simulations can elucidate the dynamic behavior of the compound within a biological target, providing insights into binding stability and conformational changes.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the drug discovery process can help in selecting candidates with favorable pharmacokinetic profiles.

Broadening the Scope of In Vitro Biological Target Exploration

Derivatives of the pyrazole-thiophene scaffold have demonstrated a remarkable range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. orientjchem.orgacademicstrive.combohrium.com The presence of both the pyrazole and thiophene rings contributes to this versatility, as each moiety is a well-established pharmacophore. nih.govorientjchem.org

Future research should aim to systematically explore a wider array of biological targets. Potential areas of investigation include:

Kinase Inhibition: Many pyrazole-containing compounds are known to be kinase inhibitors. Screening against a panel of kinases could identify novel anticancer or anti-inflammatory agents.

Neurodegenerative Diseases: Given the diverse biological activities, exploring targets related to neurodegenerative diseases, such as enzymes involved in Alzheimer's or Parkinson's disease, could be a fruitful avenue.

Antiviral Activity: The structural features of these compounds make them potential candidates for antiviral drug discovery, an area that warrants further investigation. orientjchem.orgnih.gov

Enzyme Inhibition: A broader screening against various enzymes, such as α-glucosidase and α-amylase for anti-diabetic potential, could uncover new therapeutic applications. researchgate.net

A summary of reported biological activities for related compounds is provided in Table 2.

| Biological Activity | Target/Assay | Findings |

| Antimicrobial | Various bacterial and fungal strains | Significant inhibition zones and low minimum inhibitory concentrations (MIC). nih.govrsc.org |

| Antioxidant | DPPH radical scavenging assay | Notable radical scavenging activity. nih.govrsc.org |

| Anti-inflammatory | Not specified | Significant activity observed. bohrium.com |

| Anticancer | Human monocytic leukemia cell lines (THP-1) | Displayed superior antileukemic activity. bohrium.com |

| Table 2: Reported Biological Activities of Pyrazole-Thiophene Derivatives. nih.govrsc.orgbohrium.com |

Development of Analytical Methodologies for Compound Characterization and Quantification

The characterization of newly synthesized pyrazole-thiophene derivatives currently relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govrsc.orgmdpi.com While these methods are effective for structural elucidation, there is room for the development of more advanced and specialized analytical methodologies.

Future directions in this area include:

Chiral Separation Techniques: For derivatives that are chiral, the development of enantioselective chromatographic methods (e.g., HPLC with chiral stationary phases) is crucial, as different enantiomers can have distinct biological activities and pharmacokinetic profiles.

Quantitative Bioanalytical Methods: To support preclinical and clinical studies, robust and validated bioanalytical methods (e.g., LC-MS/MS) for the quantification of these compounds in biological matrices (e.g., plasma, tissue) need to be developed.

Impurity Profiling: A thorough characterization of any impurities formed during synthesis is essential for regulatory approval. Advanced chromatographic and spectroscopic techniques can be employed for this purpose.

Investigation of Material Science Applications

While the primary focus of research on pyrazole-thiophene derivatives has been on their biological applications, their unique electronic properties suggest potential in the field of material science. mdpi.comnih.gov The combination of the electron-rich thiophene ring and the pyrazole moiety can give rise to interesting photophysical and electronic characteristics.

An unexplored yet promising avenue is the investigation of these compounds for applications such as:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some derivatives could be harnessed in the development of new materials for OLEDs.

Nonlinear Optics (NLO): Some pyrazole-thiophene-based amide derivatives have been shown to exhibit NLO properties, which could be useful in optoelectronic devices. mdpi.comnih.gov

Organic Sensors: The ability of the heterocyclic rings to coordinate with metal ions could be exploited in the design of chemosensors for environmental or biological monitoring.

Q & A

Q. What are the common synthetic methodologies for preparing 3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine?

Synthesis typically involves multi-step strategies, including:

- Cyclization reactions : Thiourea analogs can be cyclized to form pyrazole cores under acidic or basic conditions .

- Condensation approaches : Barbituric acids, aldehydes, and pyrazol-5-amines react under solvent-free conditions to yield fused heterocycles .

- Transition metal catalysis : Copper(II) ions and tert-butylphosphonic acid facilitate the formation of phosphonate derivatives with pyrazole ligands .

Key considerations : Optimize reaction temperature (e.g., 80–120°C) and solvent systems (e.g., ethanol or microwave-assisted conditions) to improve yields .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- X-ray crystallography : Resolves regiochemistry and confirms bond angles/distances in crystal structures .

- Spectroscopy : IR identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the bioactivity of this compound?

- Substituent modification : Replace the 3-methylthiophene group with halogenated or electron-withdrawing groups (e.g., CF₃) to alter electronic properties and improve binding affinity .

- Heterocyclic hybridization : Fuse pyrazole with triazole or thiazole rings to explore synergistic effects on antimicrobial or anticancer activity .

- In silico modeling : Use docking studies to predict interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) before synthesizing analogs .

Q. How should researchers resolve contradictions in biological activity data across assays?

- Dose-response validation : Retest compounds at varying concentrations (e.g., 0.1–100 µM) to identify false negatives/positives .

- Orthogonal assays : Combine in vitro MIC (minimum inhibitory concentration) testing with cell viability assays (e.g., MTT) to confirm specificity .

- Control standardization : Use reference compounds (e.g., isoniazid for antitubercular studies) to calibrate experimental conditions .

Q. What strategies optimize reaction yields in sulfenylation or halogenation of pyrazol-5-amines?

- Catalyst selection : Tetrabutylammonium iodide (TBAI) enhances sulfenylation efficiency by stabilizing reactive intermediates in ethanol at 80°C .

- Regioselective control : Use sterically hindered bases (e.g., triethylamine) to direct substitutions to the pyrazole C3 or C5 positions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving purity .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in different cell lines?

- Mechanistic profiling : Perform transcriptomic or proteomic analysis to identify off-target effects in resistant cell lines .

- Membrane permeability assays : Measure intracellular compound accumulation using fluorescence tagging .

- Metabolic stability testing : Assess hepatic microsomal degradation to rule out pharmacokinetic variability .

Methodological Recommendations

- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .

- Biological assay design : Include triplicate technical replicates and blinded scoring to reduce bias .

- Data reporting : Use standardized formats (e.g., IC₅₀ ± SEM) and publish raw datasets for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.